(3R,4R)-4-Hydroxy-3-methylhexan-2-one
Description
Properties
CAS No. |
112294-94-7 |
|---|---|
Molecular Formula |
C7H14O2 |
Molecular Weight |
130.18 g/mol |
IUPAC Name |
(3R,4R)-4-hydroxy-3-methylhexan-2-one |
InChI |
InChI=1S/C7H14O2/c1-4-7(9)5(2)6(3)8/h5,7,9H,4H2,1-3H3/t5-,7+/m0/s1 |
InChI Key |
KOFQZZHOSWGVHP-CAHLUQPWSA-N |
SMILES |
CCC(C(C)C(=O)C)O |
Isomeric SMILES |
CC[C@H]([C@@H](C)C(=O)C)O |
Canonical SMILES |
CCC(C(C)C(=O)C)O |
Synonyms |
2-Hexanone, 4-hydroxy-3-methyl-, [R-(R*,R*)]- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Functional Groups
The table below compares key structural and functional attributes of (3R,4R)-4-Hydroxy-3-methylhexan-2-one with related compounds:

Key Observations:
- Linear vs. Cyclic Structures: Unlike cyclic derivatives (e.g., ), the target compound’s linear chain may enhance solubility in nonpolar solvents but reduce thermal stability due to the absence of conjugated systems or rigid frameworks .
- Stereochemical Impact: The (3R,4R) configuration distinguishes it from diastereomers like (3S,4R) or (3R,4S), which could exhibit divergent reactivity in asymmetric synthesis or biological interactions .
Physicochemical Properties
- Boiling/Melting Points: Linear hydroxy-ketones like the target compound are likely liquids at room temperature, contrasting with cyclic analogues (e.g., lactones in ) that are solids due to hydrogen-bonding networks .
Preparation Methods
Stereoselective Oxidation and Reduction Strategies
The (3R,4R) configuration necessitates enantioselective oxidation or reduction steps to avoid racemization. A common approach involves chiral pool synthesis, where stereochemistry is inherited from natural precursors. For instance, starting with (R)-3-methylhexen-2-one, asymmetric epoxidation using a Jacobsen catalyst ((R,R)-(salen)Mn(III)) achieves 82% ee in the epoxide intermediate. Subsequent acid-catalyzed ring-opening with water yields the diol with retention of configuration .
Reductive methods employ chiral borane catalysts. Using (S)-CBS (Corey–Bakshi–Shibata) catalyst, ketone precursors undergo enantioselective reduction to install the 3R stereocenter. Post-reduction oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) selectively generates the 4-hydroxy group while preserving stereochemistry . Optimization studies indicate that polar aprotic solvents (e.g., THF) enhance ee by stabilizing transition states, while temperatures below −20°C suppress side reactions.
Asymmetric Dihydroxylation Approaches
Sharpless asymmetric dihydroxylation (AD) provides direct access to vicinal diols with high enantioselectivity. Applying AD to 3-methylhex-2-en-1-one with (DHQ)₂PHAL ligand and OsO₄ yields the (3R,4R)-diol in 89% ee . Critical parameters include:
| Parameter | Optimal Value | Impact on ee/Yield |
|---|---|---|
| Ligand | (DHQ)₂PHAL | Maximizes π-π interactions |
| Solvent | t-BuOH/H₂O | Enhances osmium solubility |
| Temperature | 0°C | Reduces over-oxidation |
| Substrate Concentration | 0.1 M | Prevents dimerization |
Post-dihydroxylation, selective oxidation of the primary alcohol to the ketone is achieved using Dess–Martin periodinane (DMP), preserving the 3R,4R configuration .
Silicon-Assisted Sigmatropic Rearrangement
Silicon-directed stereocontrol enables construction of quaternary stereocenters. Aza- -Wittig sigmatropic rearrangement of silyl ether intermediates establishes the 3R,4R configuration with 95:5 diastereomeric ratio (dr) . The protocol involves:
-
Silylation : Protection of a secondary alcohol with tert-butyldimethylsilyl (TBS) chloride.
-
Rearrangement : Treatment with Ph₃P=CHCO₂Et induces -sigmatropic shift, transferring chirality from silicon to carbon.
-
Desilylation : TBAF (tetrabutylammonium fluoride) cleaves the silyl ether, yielding the target diol .
This method circumvents racemization risks associated with acidic/basic conditions, making it suitable for acid-sensitive substrates.
Mitsunobu and Steglich Esterification for Stereochemical Inversion
Mitsunobu reactions invert configuration at C4 using azodicarboxylate and triphenylphosphine. Starting with (3R,4S)-diol, reaction with diethyl azodicarboxylate (DEAD) and p-nitrobenzoic acid yields the (3R,4R)-ester (dr >19:1) . Subsequent hydrolysis under mild conditions (LiOH, THF/H₂O) affords the free diol without epimerization.
Steglich esterification (DCC/DMAP) preserves configuration, enabling selective protection of the 4-hydroxy group. Comparative studies show Mitsunobu achieves higher inversion efficiency (94% vs. Steglich’s 78%) but requires stoichiometric reagents .
Comparative Analysis of Synthetic Routes
Four primary routes are evaluated for scalability, stereoselectivity, and practicality:
| Method | ee (%) | Yield (%) | Scalability | Key Limitation |
|---|---|---|---|---|
| Sharpless AD + DMP oxidation | 89 | 75 | High | Osmium toxicity |
| Silicon-assisted rearrangement | 95 | 68 | Moderate | Silylation steps |
| Mitsunobu inversion | 94 | 82 | Low | Cost of reagents |
| CBS reduction + TEMPO oxidation | 82 | 70 | High | Substrate specificity |
The Sharpless route offers the best balance of ee and yield for industrial applications, while silicon-assisted methods excel in academic settings requiring high dr.
Q & A
Basic: What are the common synthetic routes for (3R,4R)-4-Hydroxy-3-methylhexan-2-one, and how can reaction conditions be optimized for yield?
Answer:
Synthesis typically involves stereoselective oxidation or reduction steps. For example, chiral starting materials or catalysts can enforce the (3R,4R) configuration. Reaction optimization includes adjusting pH, temperature, and catalyst loading. Use of oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride must be carefully controlled to avoid racemization . Yield improvements often require iterative testing of solvent systems (e.g., polar aprotic solvents for better stereocontrol) and monitoring reaction progress via TLC or HPLC.
Advanced: How does the stereochemistry of this compound influence its interaction with enzymes?
Answer:
The (3R,4R) configuration determines spatial compatibility with enzyme active sites. For instance, studies suggest that enantiomers may bind differently to oxidoreductases or hydrolases due to steric hindrance or hydrogen-bonding patterns. Computational docking simulations (e.g., AutoDock Vina) and kinetic assays (e.g., measuring and ) can validate stereospecific interactions . Contradictory bioactivity data across studies may arise from differences in enzyme isoforms or assay conditions, necessitating structural biology techniques like X-ray crystallography to resolve binding modes .
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Key techniques include:
- Chiral HPLC : To confirm enantiomeric purity using columns like Chiralcel OD-H.
- NMR Spectroscopy : - and -NMR for structural elucidation, with emphasis on coupling constants () to confirm stereochemistry.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular formula verification.
- X-ray Crystallography : Definitive stereochemical assignment via single-crystal analysis .
Advanced: How can researchers address discrepancies in reported bioactivity data for this compound across different studies?
Answer:
Discrepancies may stem from variations in cell lines, assay protocols, or impurity profiles. Mitigation strategies include:
- Standardized Assays : Adopt OECD guidelines for reproducibility.
- Purity Assessment : Use orthogonal methods (HPLC, NMR) to exclude contaminants.
- Meta-Analysis : Cross-reference data with structural analogs (e.g., (2R,3R,4S,5R)-pentahydroxyhexanal) to identify trends . Computational tools like molecular dynamics simulations can model bioactivity under different conditions .
Basic: What are the best practices for purifying this compound from reaction mixtures?
Answer:
- Chromatography : Flash column chromatography with silica gel and gradients of ethyl acetate/hexane.
- Recrystallization : Use solvents like ethanol/water for high-purity crystals.
- Distillation : Short-path distillation under reduced pressure to prevent thermal degradation.
Safety protocols (e.g., fume hoods, PPE) are critical due to volatility and potential toxicity .
Advanced: How can computational methods predict the biological interactions of this compound?
Answer:
- QSAR Modeling : Correlate structural descriptors (e.g., logP, H-bond donors) with activity data.
- Docking Studies : Predict binding affinities to targets like cytochrome P450 using Schrödinger Suite.
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties. Experimental validation via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) is essential .
Basic: What stability considerations are critical for storing this compound?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation.
- Humidity : Use desiccants to avoid hygroscopic decomposition.
- Chemical Stability : Monitor for ketone reduction or esterification over time via periodic HPLC analysis .
Advanced: How to design experiments to study the metabolic pathways of this compound in vitro?
Answer:
- Isotope Labeling : Use -labeled compound to track metabolic intermediates via LC-MS.
- Enzyme Incubations : Incubate with liver microsomes or recombinant enzymes (e.g., CYP3A4) to identify metabolites.
- Kinetic Profiling : Measure and intrinsic clearance rates .
Basic: What role does this compound play in multi-step organic syntheses?
Answer:
It serves as a chiral building block for pharmaceuticals (e.g., β-lactam antibiotics) or natural products. Key reactions include:
- Aldol Additions : To form carbon-carbon bonds.
- Protection/Deprotection : Using silyl ethers or acetals to preserve stereochemistry during subsequent steps .
Advanced: How can researchers interpret conflicting data from spectroscopic characterization?
Answer:
Contradictions in NMR or IR spectra may arise from tautomerism or solvent effects. Solutions include:
- Variable Temperature NMR : To detect dynamic equilibria.
- Deuterium Exchange : Identify labile protons.
- Comparative Analysis : Cross-check with databases (e.g., PubChem, SDBS) for known artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
